Acenaphthenedione, monooxime
Description
Overview of Acenaphthene-based Compounds in Contemporary Chemistry
Acenaphthene (B1664957) and its derivatives are polycyclic aromatic hydrocarbons built upon a naphthalene (B1677914) unit bridged by an ethylene (B1197577) group. This unique structural framework has been exploited in a wide range of chemical applications. Historically, acenaphthene, which is derived from coal tar, has been a precursor in the synthesis of dyes, insecticides, and fungicides. nih.govnih.gov
In contemporary chemical research, acenaphthene-based structures have found more advanced applications. They form the backbone of high-performance plastics and are integral in the field of materials science. For instance, derivatives of acenaphthylene, the unsaturated analogue of acenaphthene, are investigated as chromophores for use in dye-sensitized solar cells. acs.org
Furthermore, the acenaphthene scaffold is prominent in modern catalysis. Bis(imino)acenaphthene (BIAN) ligands, for example, are used to create N-heterocyclic carbene (NHC) metal complexes. mdpi.com These complexes are valued for their stability and catalytic activity, which is enhanced by the rigid and electronically tunable acenaphthene backbone. mdpi.comresearchgate.net The unique stereoelectronic properties of these ligands have enabled the development of novel and efficient catalytic processes, including challenging carbon-carbon and carbon-heteroatom bond formations. mdpi.com
Significance of Oxime Functionality in Organic and Coordination Chemistry
The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone of modern chemical synthesis due to its versatile reactivity. numberanalytics.com Oximes are typically synthesized from the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.combohrium.com
In Organic Chemistry: Oximes serve as crucial intermediates for the synthesis of a variety of other functional groups, including amines, nitriles, and nitrogen-containing heterocycles. numberanalytics.com One of the most notable reactions involving oximes is the Beckmann rearrangement, an acid-catalyzed transformation of ketoximes into amides, which is a fundamental tool in organic synthesis. vedantu.com The oxime group can also be hydrolyzed back to the original carbonyl compound, making it useful as a protecting group. vedantu.com Furthermore, oximes can be converted into iminyl radicals, which are valuable reactive intermediates for constructing complex molecules. rsc.org
In Coordination Chemistry: The oxime group is an exceptionally versatile ligand in coordination chemistry. rsc.org It can coordinate to metal ions in several different ways, acting as a neutral ligand or, after deprotonation of the hydroxyl group, as an oximato anion. rsc.orgresearchgate.net This versatility allows for the construction of a wide array of metal complexes with diverse structures and nuclearities, from simple mononuclear compounds to complex polynuclear assemblies. rsc.org These metal-oxime complexes have found applications in catalysis, molecular recognition, and the development of functional materials. bohrium.comrsc.org For example, palladium(II) complexes featuring phosphino-oxime ligands have been developed as catalysts for the rearrangement of aldoximes to amides or their dehydration to nitriles. rsc.org
Research Landscape of Acenaphthenedione, monooxime: Current Trends and Future Directions
This compound, with the IUPAC name (2E)-2-hydroxyiminoacenaphthylen-1-one, is a specific derivative that combines the acenaphthene skeleton with the oxime functionality. nih.gov While the parent compound, acenaphthenedione, has been noted in studies on chemical degradation and as a component in parasiticidal preparations, dedicated research focusing exclusively on the monooxime derivative is more specialized. google.combac-lac.gc.ca
The current research landscape for this compound, is primarily as a chemical intermediate and a building block for more complex molecular architectures. Its value lies in the predictable reactivity of its functional groups. The ketone can undergo further reactions, while the oxime provides a handle for coordination to metal centers or for rearrangement and transformation into other nitrogen-containing functionalities.
Current and Future Research Directions:
Synthesis of Heterocyclic Systems: The dual functionality of this compound, makes it a prime candidate for the synthesis of novel fused heterocyclic compounds. The oxime and ketone groups can be induced to react intramolecularly or with external reagents to build new rings onto the acenaphthene framework.
Development of Novel Ligands: The molecule can act as a sophisticated ligand for transition metals. The oxime group provides a primary coordination site, and the adjacent ketone and the aromatic system can participate in secondary interactions, leading to the formation of stable and potentially catalytically active organometallic complexes.
Functional Materials: By incorporating this compound, into larger polymeric or supramolecular structures, researchers can explore new materials. The rigid acenaphthene core can impart thermal stability and specific photophysical properties, while the polar oxime and ketone groups can influence solubility and intermolecular interactions.
Below is a data table summarizing the computed properties of this compound.
| Property | Value |
| Molecular Formula | C12H7NO2 |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | (2E)-2-hydroxyiminoacenaphthylen-1-one |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 49.7 Ų |
| Data sourced from PubChem CID 9603501. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7NO2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2E)-2-hydroxyiminoacenaphthylen-1-one |
InChI |
InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11+ |
InChI Key |
CALLKFAYYAULSN-ACCUITESSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)/C(=N\O)/C(=O)C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Acenaphthenedione, Monooxime and Its Derivatives
Historical and Contemporary Synthetic Approaches to Acenaphthenedione, monooxime
The preparation of this compound primarily begins from its parent dione, acenaphthenequinone (B41937). The challenge lies in controlling the reaction to favor the formation of the mono-substituted product.
The most direct and widely documented method for the synthesis of this compound involves the reaction of acenaphthenequinone with hydroxylamine (B1172632). mdpi.comresearchgate.net This reaction is a classical condensation of a carbonyl compound with a hydroxylamine derivative. The process typically involves treating acenaphthenequinone, which possesses two carbonyl groups at the C1 and C2 positions, with hydroxylamine or its salt, such as hydroxylamine hydrochloride. mdpi.com
The reaction of acenaphthenequinone with hydroxylamine can lead to the formation of the monooxime and, if the reaction proceeds further, the corresponding dioxime. mdpi.com The synthesis is often carried out in a suitable solvent, such as ethanol, to facilitate the dissolution of the reactants. The reaction with hydroxylamine can yield not only the oxime but also potentially other derivatives depending on the conditions. mdpi.com
Table 1: General Reaction Conditions for Monooxime Formation
| Precursor | Reagent | Product | Reference |
|---|
Note: This table represents a generalized summary of the reaction.
Achieving regioselectivity to form the monooxime instead of the dioxime is critical. The two carbonyl groups in acenaphthenequinone are part of a conjugated system, but subtle electronic and steric factors can be exploited to control the reaction. Strategies to achieve monoximation often rely on careful control of the reaction stoichiometry. By using an equimolar amount or a slight excess of hydroxylamine relative to the acenaphthenequinone, the reaction can be guided to favor the formation of the mono-substituted product.
Another approach involves modifying the reaction conditions, such as temperature and reaction time. Lower temperatures and shorter reaction times can help to halt the reaction after the first oxime group has formed, preventing the second carbonyl from reacting. The choice of base, when using hydroxylamine hydrochloride, can also influence the reaction's selectivity. A weak base is often employed to neutralize the HCl released, maintaining a pH that facilitates the nucleophilic attack for the first oximation while being less conducive to the second.
Synthesis of Substituted this compound Analogues
The synthesis of derivatives allows for the fine-tuning of the molecule's chemical and physical properties. Modifications can be made to the aromatic core or the oxime functional group itself.
Functionalization of the acenaphthene (B1664957) core is typically achieved by starting with an already substituted acenaphthene or acenaphthenequinone. Various reactions can be performed on the parent acenaphthenequinone before the introduction of the oxime group. These include bromination, Friedel-Crafts reactions, and other electrophilic substitution reactions that modify the aromatic rings. researchgate.net The resulting substituted acenaphthenequinones can then be converted to their corresponding monooximes using the methods described previously. This two-step approach allows for a wide range of functional groups to be introduced onto the acenaphthene backbone.
The oxime group (-NOH) of this compound is itself reactive and can be a site for further chemical modification. The oxygen atom can be alkylated or acylated to form O-alkyl or O-acyl oxime ethers and esters, respectively. For instance, the monooxime can be sulfonated by reacting it with sulfonyl chlorides like 4-methylbenzenesulfonyl chloride or propylsulfonyl chloride. lookchem.com These reactions create oxime sulfonates, which are of interest as potential photoacid generators. lookchem.com
Furthermore, the monooxime can participate in other reactions, such as treatment with Wittig reagents like Ph3P=CHCO2Me, which leads to stereoisomeric products. mdpi.com Hydrogenation of the oxime group is another possible transformation. mdpi.com These modifications at the oxime functionality open avenues to new classes of compounds with potentially different chemical behaviors and applications.
Table 2: Examples of Reactions at the Oxime Group
| Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| 4-Methylbenzenesulfonyl chloride | Sulfonation | Oxime sulfonate | lookchem.com |
| Ph3P=CHCO2Me | Wittig Reaction | Stereoisomeric products | mdpi.com |
Note: This table provides examples of derivatization reactions.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov While specific literature detailing green synthesis routes exclusively for this compound is not abundant, general green chemistry methodologies can be applied.
These approaches include the use of environmentally benign solvents, such as water or ethanol, the latter of which is already common in these syntheses. nih.gov The development of catalyst-assisted reactions, rather than using stoichiometric reagents, is a core principle of green chemistry that could be applied. epa.govnih.gov For instance, developing a catalytic method for the oximation reaction could reduce waste.
Other green techniques that could be explored include microwave-assisted synthesis or ultrasound-assisted reactions, which can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.govmdpi.com Solvent-free reaction conditions, where the reactants are ground together (mechanochemistry), represent another promising green alternative that minimizes solvent waste. nih.gov While these specific applications to this compound synthesis require further research, they represent the future direction for developing more sustainable synthetic protocols.
Reaction Mechanisms and Reactivity of Acenaphthenedione, Monooxime
General Reactivity of Oximes: Principles Applied to Acenaphthenedione, monooxime
Oximes, characterized by the R1R2C=NOH functional group, exhibit a rich and varied reactivity profile. The presence of the C=N double bond, the hydroxyl group, and the nitrogen atom with its lone pair of electrons allows for a range of chemical transformations. These include isomerization, nucleophilic and electrophilic reactions, rearrangements, and radical chemistry. The reactivity is significantly influenced by the nature of the R1 and R2 substituents, the reaction conditions, and the presence of catalysts.
In the specific case of this compound, the oxime functionality is attached to a rigid, polycyclic aromatic framework. This structural feature imparts specific reactivity patterns. The acenaphthene (B1664957) moiety can influence the electronic properties of the oxime group through resonance and inductive effects, potentially affecting the acidity of the oxime proton and the susceptibility of the C=N bond to attack. The steric hindrance imposed by the fused ring system can also play a role in directing the approach of reagents.
Nucleophilic and Electrophilic Reactions Involving the Oxime Group
The oxime group possesses both nucleophilic and electrophilic characteristics. saskoer.camasterorganicchemistry.comyoutube.com The lone pair on the nitrogen atom and the oxygen atom of the hydroxyl group confer nucleophilic properties, allowing the molecule to react with electrophiles. saskoer.camasterorganicchemistry.comyoutube.com Conversely, the carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. saskoer.camasterorganicchemistry.comyoutube.com
Nucleophilic Character: The nitrogen and oxygen atoms of the oxime can act as nucleophiles. For instance, the oxygen atom can be protonated by acids, which is often the initial step in reactions like the Beckmann rearrangement. masterorganicchemistry.comjk-sci.com The nitrogen atom can also participate in nucleophilic attacks.
Electrophilic Character: The carbon atom of the imine group (C=N) is electrophilic due to the electronegativity of the nitrogen atom. This allows for nucleophilic addition reactions across the C=N double bond. The reactivity of this carbon center is a key aspect of many reactions involving oximes.
In this compound, these general principles apply. The specific reactions will be influenced by the electronic nature of the acenaphthenequinone (B41937) core. The presence of the electron-withdrawing ketone group can enhance the electrophilicity of the oxime carbon, making it more susceptible to nucleophilic attack.
| Reaction Type | Reacting Center in Oxime | Role of Oxime | Attacking Species |
| Protonation | Oxygen | Nucleophile | Acid (Electrophile) |
| Alkylation/Acylation | Oxygen/Nitrogen | Nucleophile | Alkyl/Acyl Halide (Electrophile) |
| Nucleophilic Addition | Carbon | Electrophile | Nucleophile |
Rearrangement Reactions of this compound
Beckmann Rearrangement and its Variants
The Beckmann rearrangement is a classic and synthetically important reaction of oximes, converting them into amides. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by acids such as sulfuric acid, phosphorus pentachloride, or thionyl chloride. wikipedia.org The mechanism involves the protonation of the oxime hydroxyl group, followed by its departure as a water molecule and a concurrent 1,2-migration of the group anti-periplanar to the leaving group. wikipedia.orglibretexts.org The resulting nitrilium ion is then hydrolyzed to yield the amide. jk-sci.com
For ketoximes like this compound, the stereochemistry of the oxime is crucial as it determines which group migrates. The group positioned anti to the hydroxyl group will migrate. wikipedia.org Depending on the specific isomer of this compound, the migrating group could be the acenaphthene aryl group or the portion of the molecule containing the carbonyl group. This rearrangement would lead to the formation of a lactam, a cyclic amide. wikipedia.org
Variants of the Beckmann rearrangement can be achieved using different reagents to promote the reaction under milder conditions. jk-sci.com These can include reagents like tosyl chloride, which converts the hydroxyl group into a better leaving group. wikipedia.org
| Reagent | Role | Product Type |
| Strong Acid (e.g., H₂SO₄) | Catalyst | Amide (Lactam) |
| PCl₅, SOCl₂ | Promotor | Amide (Lactam) |
| TsCl | Activates OH group | Amide (Lactam) |
Radical Chemistry of this compound
Generation and Characterization of Acenaphthenedione Monooxime Radicals
Oxime radicals, also known as iminoxyl radicals, can be generated from oximes through oxidation. d-nb.infobeilstein-journals.org This can be achieved using various oxidizing agents. beilstein-journals.org The resulting radical is an N-oxyl radical, where the unpaired electron is delocalized between the nitrogen and oxygen atoms. d-nb.infonih.gov This delocalization contributes to the relative stability of these radicals.
The generation of a radical from this compound would likely involve the homolytic cleavage of the O-H bond of the oxime group. This could be initiated by chemical oxidants or potentially through photolysis. The structure of the resulting radical would be influenced by the acenaphthene framework, which could further delocalize the unpaired electron. Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are typically used to characterize such radical species. beilstein-journals.org
Intramolecular and Intermolecular Reactions of Oxime Radicals
Oxime radicals are reactive intermediates that can participate in both intramolecular and intermolecular reactions. d-nb.info Their reactivity is characterized by the ability to act as either O- or N-radicals due to the delocalization of the unpaired electron. d-nb.infonih.gov
Intermolecular Reactions: These reactions are less common than intramolecular ones. d-nb.info They can involve hydrogen atom abstraction from a suitable donor or addition to a double bond. beilstein-journals.orgnih.gov For example, an this compound radical could potentially abstract a hydrogen atom from a solvent or another reactant.
Intramolecular Reactions: These are more prevalent and synthetically useful. d-nb.info A common intramolecular reaction is cyclization, where the radical center attacks another part of the same molecule. nih.gov This can involve either hydrogen atom abstraction followed by cyclization or addition to a double bond within the molecule. d-nb.infonih.gov In the context of this compound, the rigid polycyclic structure might limit the possibilities for intramolecular reactions unless a suitable reactive site is present in a substituent.
| Reaction Type | Key Feature | Potential Product from this compound derivative |
| Intermolecular H-abstraction | Radical abstracts H from another molecule | Dimerized or functionalized products |
| Intramolecular Cyclization | Radical attacks another part of the same molecule | Fused heterocyclic systems |
Oxidation and Reduction Pathways of this compound
The reactivity of this compound in redox reactions is influenced by the presence of both a carbonyl group and an oxime functional group within its tricyclic aromatic structure. The pathways for its oxidation and reduction are crucial for understanding its chemical behavior and potential applications in synthesis.
The oxidation of this compound can lead to the formation of 1,2-Acenaphthenedione. researchgate.net This transformation involves the conversion of the oxime group back to a carbonyl group. The parent compound, Acenaphthenequinone, undergoes oxidation with molecular oxygen in the presence of catalysts like cobalt(II) acetate (B1210297) or manganese(II) acetate to yield 1,8-naphthalic anhydride. researchgate.net This involves the cleavage of the five-membered ring.
The reduction of the parent Acenaphthenequinone is readily achievable due to its conjugated carbonyl system. researchgate.net For instance, treatment with iron in acetic acid results in the formation of a water-soluble colorless compound. researchgate.net This suggests the reduction of one or both carbonyl groups to hydroxyl groups. In the case of this compound, the remaining carbonyl group is susceptible to reduction. Hydrogenation of related oxime derivatives, followed by thermal cyclization, has been shown to produce polycyclic compounds. mdpi.com
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
| Oxidation | Not specified | 1,2-Acenaphthenedione | researchgate.net |
| Oxidation (of parent quinone) | O₂, Co(II) or Mn(II) acetate | 1,8-Naphthalic anhydride | researchgate.net |
| Reduction (of parent quinone) | Fe, Acetic Acid | Reduced acenaphthene derivative | researchgate.net |
| Hydrogenation (of related oxime) | H₂, Catalyst | Polycyclic compounds | mdpi.com |
Cycloaddition Reactions Involving this compound
While direct cycloaddition reactions starting from this compound are not extensively documented, the closely related Acenaphthenequinone serves as a versatile precursor for generating reactive intermediates that readily participate in such reactions. A prominent example is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org
A common strategy involves the in situ generation of an azomethine ylide from Acenaphthenequinone and an α-amino acid, such as proline or phenylglycine. mdpi.comfrontiersin.org This azomethine ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with a suitable dipolarophile. This approach has been successfully employed to synthesize a variety of complex spiro-heterocyclic systems. For instance, the reaction of the Acenaphthenequinone-derived azomethine ylide with 1,4-enedione derivatives proceeds smoothly to furnish functionalized N-fused pyrrolidinyl spirooxindoles in high yields and with excellent diastereoselectivity. mdpi.com
Another notable cycloaddition pathway involves the reaction of Acenaphthenequinone derivatives with nitrile oxides. This regioselective 1,3-dipolar cycloaddition leads to the formation of spiro acenaphthyleneisoxazoles. mdpi.com Furthermore, the reaction of Acenaphthenequinone with nitrile oxides can produce acenaphthylenedioxazoles. mdpi.com
The utility of these cycloaddition reactions is highlighted by their application in green chemistry. For example, a three-component 1,3-dipolar cycloaddition of Acenaphthenequinone, 1,3-thiazole-4-carboxylic acid, and a Knoevenagel adduct has been developed in an aqueous medium, facilitated by the presence of NaCl. This method allows for the synthesis of spiro[acenaphthylene-1,5′-pyrrolo[1,2-c]thiazole] derivatives, generating four chiral centers in a single step. rsc.org
| Dipole Precursors | Dipolarophile | Solvent/Conditions | Product Type | Reference |
| Acenaphthenequinone, L-proline | 1,4-Enedione derivatives | EtOH, Room Temperature | N-fused pyrrolidinyl spirooxindoles | mdpi.com |
| Acenaphthenequinone, α-Amino acids | 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Methanol, Reflux | Diazaheptacyclic cage structure | frontiersin.org |
| Acenaphthenequinone derivative | Nitrile oxides | Not specified | Spiro acenaphthyleneisoxazoles | mdpi.com |
| Acenaphthenequinone, 1,3-Thiazole-4-carboxylic acid | Knoevenagel adduct | Water, NaCl | Spiro[acenaphthylene-1,5′-pyrrolo[1,2-c]thiazole] derivatives | rsc.org |
Coordination Chemistry of Acenaphthenedione, Monooxime As a Ligand
Influence of Ligand Field on Metal Ion Properties in Acenaphthenedione, monooxime Complexes
Redox State Modulation
The ability of a ligand to participate in electron transfer processes, thereby modulating the redox state of the central metal ion or the complex as a whole, is a critical aspect of coordination chemistry. In complexes involving ligands with extended π-systems, such as those derived from acenaphthenequinone (B41937), the ligand itself can be redox-active.
Research on related bis(imino)acenaphthene (BIAN) ligands, which share the acenaphthene (B1664957) core, demonstrates that these ligands are not mere spectators in the redox chemistry of their complexes. Cyclic voltammetry studies on iron complexes of BIAN derivatives have shown reversible ligand-centered reduction events. nih.gov For instance, (R-BIAN)FeCl2 complexes exhibit a reversible reduction at approximately -0.9 V (versus FcH/FcH+), which is attributed to the formation of a ligand radical anion. nih.gov This indicates that the acenaphthene-based framework can readily accept an electron. Further reduction can lead to the formation of a dianion, although this process is often followed by decomposition of the complex. nih.gov
Table 1: Redox Potentials of a Related Acenaphthene-Based Ligand Complex
| Complex | E°₁' (ΔEp) / mV | Epa₁ / mV | Epa₂ / mV | Epa₃ / mV | Epc / mV |
| (BIAN)FeCl₂ | -910 (87) | 195 | 420 | 990 | -360 |
Data adapted from studies on bis(imino)acenaphthene (BIAN) complexes, which are structurally related to this compound. nih.gov
Geometric Preference and Isomerism
The spatial arrangement of ligands around a central metal ion defines the geometry of a coordination complex and can lead to various forms of isomerism. For a bidentate ligand like this compound, which can coordinate to a metal through the nitrogen of the oxime group and one of the carbonyl oxygens, the formation of complexes with a 1:2 metal-to-ligand ratio (ML₂) can result in geometric isomers.
In the case of square planar complexes of the type [M(L)₂], where L is a bidentate ligand, cis and trans isomers are possible. researchgate.net In the cis isomer, identical donor atoms from the two ligands are adjacent to each other (at 90°), while in the trans isomer, they are opposite to each other (at 180°). libretexts.org The choice between these isomers can be influenced by steric hindrance between the ligands and electronic factors.
For octahedral complexes of the type [M(L)₂X₂], where X is a monodentate ligand, cis and trans isomers can also form based on the relative positions of the X ligands. chemicalpapers.com Furthermore, if two bidentate ligands like this compound coordinate to an octahedral center, additional isomers are possible. When three such ligands bind, facial (fac) and meridional (mer) isomers can arise. mdpi.com In the fac isomer, the three donor atoms of one ligand occupy one triangular face of the octahedron, while in the mer isomer, they occupy a plane that bisects the octahedron. mdpi.com
While crystal structures specifically for this compound complexes are not widely available, studies on related Schiff base complexes derived from acenaphthenequinone with copper(II) suggest a preference for a square planar geometry. In such cases, the formation of a trans isomer is often favored to minimize steric clashes between the bulky acenaphthene units. For octahedral complexes with related bis(oxime)amine ligands, a facial coordination mode has been observed. nih.gov
Table 2: Possible Geometric Isomers for [M(this compound)₂] Complexes
| Coordination Geometry | Isomer Type | Description |
| Square Planar | cis | Like donor atoms are at 90° to each other. |
| trans | Like donor atoms are at 180° to each other. | |
| Octahedral | fac | The three donor sites of a ligand occupy one triangular face of the octahedron. |
| mer | The three donor sites of a ligand occupy a plane bisecting the octahedron. |
Supramolecular Assembly through Metal-Acenaphthenedione, monooxime Coordination
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. In the context of coordination chemistry, the directional nature of metal-ligand bonds can be harnessed to construct intricate supramolecular architectures. The this compound ligand possesses features that could facilitate such assemblies.
Furthermore, the planar and aromatic nature of the acenaphthene backbone can promote π-π stacking interactions. These interactions, where the electron clouds of aromatic rings attract each other, can play a significant role in the self-assembly of complexes into columnar or layered structures. The combination of directional metal-ligand coordination, hydrogen bonding, and π-π stacking can lead to the formation of well-defined supramolecular metalla-assemblies. While specific examples of supramolecular structures based on this compound are not prevalent in the literature, the principles derived from similar ligand systems strongly suggest the potential for this ligand to participate in the construction of complex supramolecular architectures.
Advanced Spectroscopic and Structural Characterization of Acenaphthenedione, Monooxime
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
Analysis of O-H, C=N, and N-O Stretching Vibrations
The presence of the oxime functionality in Acenaphthenedione, monooxime gives rise to characteristic vibrational bands that are crucial for its identification.
O-H Stretching: The hydroxyl group (O-H) of the oxime typically exhibits a broad absorption band in the IR spectrum, generally appearing in the region of 3650 to 2600 cm⁻¹. uobabylon.edu.iq The broadness of this peak is often indicative of hydrogen bonding.
C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime group shows a stretching vibration in the range of 1690 to 1640 cm⁻¹. uobabylon.edu.iqwilliams.edu The intensity of this band can vary but is generally more intense than a C=C double bond absorption. uobabylon.edu.iq
N-O Stretching: The nitrogen-oxygen single bond (N-O) stretching vibration is also a key indicator for oximes, though its position can be more variable.
The following table summarizes the characteristic IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
| O-H | Stretching | 3650 - 2600 (broad) |
| C=N | Stretching | 1690 - 1640 |
| C=O | Stretching | ~1715 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkane C-H | Stretching | < 3000 |
Data sourced from multiple chemical spectroscopy databases and literature. uobabylon.edu.iqvscht.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of organic compounds like this compound. jeolusa.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. conductscience.comyoutube.com
Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR)
¹H NMR and ¹³C NMR are the most common NMR techniques used for structural analysis. upi.edu
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, distinct signals would be expected for the aromatic protons on the acenaphthene (B1664957) core, and a characteristic downfield signal for the hydroxyl proton of the oxime group. The exact chemical shifts and splitting patterns are crucial for assigning the specific structure.
¹³C NMR: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound would show signals for the carbonyl carbon, the carbon of the C=N bond, and the various aromatic carbons of the acenaphthene ring system.
A representative table of expected NMR chemical shifts is provided below.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |
| ¹H | Oxime (N-OH) | 9.0 - 12.0 |
| ¹³C | Carbonyl (C=O) | 190 - 200 |
| ¹³C | Oxime (C=N) | 150 - 165 |
| ¹³C | Aromatic (Ar-C) | 120 - 150 |
Note: These are general ranges and actual values can vary based on solvent and other experimental conditions. rsc.orgmdpi.com
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei. ucl.ac.ukmnstate.eduweizmann.ac.il Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable.
COSY: A ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled, helping to establish the connectivity of the proton network within the acenaphthene skeleton.
HSQC: An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is extremely useful for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. westmont.edu
The use of these 2D NMR methods allows for a more complete and confident assignment of the entire molecular structure of this compound. slideshare.netnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. measurlabs.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. nih.govresearchgate.netlabmanager.com
For this compound, HRMS would be used to determine its exact molecular weight. This data can then be used to calculate a precise molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as specific fragments can be correlated to different parts of the molecule. This helps to confirm the presence of the acenaphthene core and the oxime functional group. The isotopic pattern in the mass spectrum can also aid in confirming the elemental composition. eurachem.org
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. biocompare.comresearchgate.netpatsnap.com
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π-π* transitions of the aromatic acenaphthene system and the n-π* transitions associated with the carbonyl and oxime groups. The extended conjugation in the molecule would likely result in absorptions in the near-UV and visible regions of the spectrum. utoronto.ca Commercial oxime esters have shown maximum absorption wavelengths around 326 nm and 338 nm. researchgate.net
Fluorescence Spectroscopy: Depending on the specific electronic structure and rigidity of the molecule, this compound may exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may emit light at a longer wavelength. The fluorescence spectrum can provide additional information about the electronic structure and the environment of the molecule. researchgate.net The presence of the aromatic pyrene (B120774) unit in some related compounds leads to characteristic monomer and excimer fluorescence. researchgate.net
The combination of these spectroscopic techniques provides a robust and comprehensive characterization of this compound, confirming its structure and providing detailed insights into its chemical and electronic properties.
Single Crystal X-ray Diffraction Analysis
Determination of Molecular Geometry and Absolute Configuration
The molecular geometry of this compound would be determined by analyzing the diffraction pattern of a single crystal. This analysis yields the precise coordinates of each atom in the asymmetric unit of the crystal lattice. From these coordinates, a detailed picture of the molecule's structure can be constructed. Key parameters that would be determined include:
Bond Lengths: The distances between bonded atoms, such as the C-C bonds within the acenaphthene core, the C=O and C=N double bonds, and the N-O and O-H bonds of the oxime group. For instance, studies on related oxime-containing compounds have reported C=N bond lengths in the range of 1.27 to 1.29 Å and N-O bond lengths around 1.38 to 1.40 Å.
Bond Angles: The angles formed by three connected atoms, which define the molecule's shape. For example, the bond angles around the sp² hybridized carbon atoms of the aromatic rings would be expected to be close to 120°.
The absolute configuration of a chiral molecule can also be determined using single-crystal X-ray diffraction, typically by analyzing the anomalous dispersion of the X-rays. However, this compound is not chiral, so this aspect of the analysis would not be applicable unless it crystallizes in a chiral space group.
A comprehensive analysis would involve the creation of a data table summarizing these key geometrical parameters, as shown in the hypothetical example below.
Hypothetical Molecular Geometry Data for this compound
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
|---|---|---|---|
| C1-C2 | 1.47 | C1-C8a-C8 | 120.5 |
| C2-C2a | 1.48 | C2-C1-C8b | 108.2 |
| C1=O1 | 1.22 | C1-C2-N1 | 115.8 |
| C2=N1 | 1.28 | C2-N1-O2 | 112.3 |
| N1-O2 | 1.39 | C2a-C3-C4 | 121.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this compound was not found.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The packing of molecules in a crystal is governed by various non-covalent intermolecular interactions. Understanding these interactions is key to explaining the stability and physical properties of the crystalline material. For this compound, the primary intermolecular interactions expected are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The oxime group (-NOH) provides a hydrogen bond donor (the OH group) and a hydrogen bond acceptor (the nitrogen atom). The carbonyl group (C=O) also acts as a hydrogen bond acceptor. This functionality allows for the formation of a network of hydrogen bonds within the crystal lattice. ebsco.comwikipedia.org For example, a common motif in oximes is the formation of dimers through O-H···N hydrogen bonds between two molecules. nih.gov Additionally, O-H···O hydrogen bonds could form between the oxime's hydroxyl group and the carbonyl oxygen of a neighboring molecule. A detailed crystallographic study would provide the precise distances and angles of these hydrogen bonds, which are typically in the range of 2.5 to 3.2 Å for the donor-acceptor distance.
π-π Stacking: The planar aromatic acenaphthene core of the molecule makes it susceptible to π-π stacking interactions. georgetown.edu These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. researchgate.netrsc.org The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. nih.gov The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances ranging from 3.3 to 3.8 Å. The extent and nature of π-π stacking significantly influence the electronic properties and crystal packing of aromatic compounds. rsc.org
A thorough analysis would present these interactions in a tabular format, as illustrated below.
Hypothetical Intermolecular Interaction Data for this compound
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| Hydrogen Bond | O-H···N | 0.85 | 1.95 | 2.80 | 175 |
| Hydrogen Bond | O-H···O | 0.85 | 2.10 | 2.95 | 168 |
| Interaction Type | Rings Involved | Centroid-Centroid Distance (Å) | **Interplanar Angle (°) ** | **Slip Angle (°) ** |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this compound was not found.
Polymorph Characterization
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, even though they have the same chemical composition. The study of polymorphism is crucial in fields like pharmaceuticals and materials science.
Currently, there are no specific reports in the surveyed literature detailing the existence of polymorphs for this compound. The characterization of polymorphs typically involves a combination of techniques, with single-crystal X-ray diffraction being the definitive method for identifying and characterizing different crystalline forms.
If different polymorphs of this compound were to be discovered, their characterization would involve:
Crystal System and Space Group Determination: Each polymorph would be identified by its unique crystal system (e.g., monoclinic, orthorhombic) and space group. For example, a study on a related benzophenone (B1666685) oxime derivative identified both a monoclinic and a triclinic polymorph.
Comparison of Unit Cell Parameters: The dimensions of the unit cell (a, b, c, α, β, γ) would differ between polymorphs.
Analysis of Molecular Packing and Intermolecular Interactions: The arrangement of molecules in the crystal lattice and the network of intermolecular interactions, particularly hydrogen bonding and π-π stacking, would be distinct for each polymorph, leading to differences in their physical properties.
The data for different polymorphs would be presented in a comparative table to highlight their structural differences.
Hypothetical Polymorph Data for this compound
| Parameter | Polymorph I | Polymorph II |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.25 | 12.89 |
| b (Å) | 5.50 | 8.75 |
| c (Å) | 15.60 | 7.30 |
| β (°) | 95.5 | 90 |
| V (ų) | 875.3 | 822.1 |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.495 | 1.598 |
| H-Bonding Motif | Dimer | Chain |
Note: The data in this table is hypothetical and for illustrative purposes only, as no polymorphs of this compound have been reported in the searched literature.
Theoretical and Computational Investigations of Acenaphthenedione, Monooxime
Quantum Chemical Calculations (DFT, Ab Initio)
A thorough review of scientific databases reveals a lack of published studies performing Density Functional Theory (DFT) or ab initio calculations explicitly for Acenaphthenedione, monooxime. Consequently, detailed information for the following subsections is not available.
Geometry Optimization and Conformational Analysis
There are no available research articles detailing the geometry optimization or conformational analysis of this compound using quantum chemical methods. Such a study would theoretically determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. Conformational analysis would identify different spatial arrangements of the atoms (conformers) and their relative energies.
Electronic Structure and Frontier Molecular Orbital Analysis
Specific analyses of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, are not found in the existing literature. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is also a key indicator of chemical stability.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value |
| HOMO Energy (eV) | Data Not Available |
| LUMO Energy (eV) | Data Not Available |
| HOMO-LUMO Gap (eV) | Data Not Available |
This table is for illustrative purposes only, as no published computational data for this compound could be located.
Spectroscopic Property Prediction and Validation
Computational studies that predict the spectroscopic properties (such as IR, Raman, UV-Vis, and NMR spectra) of this compound and validate them against experimental data have not been published. These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure.
Molecular Dynamics Simulations of this compound Systems
Reaction Mechanism Elucidation through Computational Modeling
There is a lack of computational studies aimed at elucidating the reaction mechanisms involving this compound. Such research would typically employ quantum chemical methods to map the potential energy surface of a reaction, identifying transition states and intermediates to understand how the molecule participates in chemical transformations.
Applications of Acenaphthenedione, Monooxime in Chemical Science and Technology Non Clinical
Catalysis
The rigid, planar acenaphthene (B1664957) framework is a desirable feature in the design of ligands for catalysis, providing thermal stability and well-defined stereochemical control around a metal center. Derivatives of Acenaphthenedione, monooxime, particularly Schiff bases and diimines, form complexes with transition metals that exhibit significant catalytic activity.
Metal complexes of Schiff bases derived from the acenaphthenequinone (B41937) core are recognized for their catalytic prowess in a variety of organic reactions. tijer.org These complexes, which can be synthesized from precursors like this compound, have demonstrated excellent catalytic activity for numerous transformations, often functioning effectively at high temperatures and even in the presence of water. For instance, copper(II) complexes of Schiff bases have shown remarkable efficiency in catalyzing Claisen–Schmidt condensation for the synthesis of chalcone derivatives, achieving yields greater than 90%. mdpi.com
Furthermore, N-heterocyclic carbene (NHC) ligands incorporating the acenaphthene structure, known as BIAN-NHCs (BIAN = bis(imino)acenaphthene), have emerged as a privileged class of ligands in modern catalysis. mdpi.comdntb.gov.uaresearchgate.net Their unique electronic and steric properties enhance the activity and stability of their transition metal complexes, which are used in challenging cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings. mdpi.com
| Catalyst Type (Acenaphthene Derivative) | Metal Center | Application | Reference |
|---|---|---|---|
| Schiff Base Complex | Copper (Cu(II)) | Claisen–Schmidt Condensation (Chalcone Synthesis) | mdpi.com |
| BIAN-NHC Complex | Palladium (Pd) | Suzuki and Buchwald-Hartwig Cross-Coupling | mdpi.com |
| α-Diimine Complex | Nickel (Ni(II)) | Ethylene (B1197577) Polymerization | mdpi.com |
Catalysts derived from the acenaphthene framework contribute to the principles of green and sustainable chemistry. The high efficiency of these catalysts, such as the Schiff base-metal complexes that produce chalcones in over 90% yield, minimizes waste by reducing the formation of byproducts. mdpi.com The ability of some Schiff base complexes to function in the presence of water and at elevated temperatures also points to their robustness, a key feature for industrial applications. The development of catalysts that can directly polymerize a single feedstock like ethylene into high-value thermoplastic elastomers represents a significant advancement in resource efficiency and process simplification. mdpi.com
Advanced Materials Science
The acenaphthylene unit, the core of this compound, is a significant building block for π-electron functional materials, including both small molecules and polymers used in organic electronics. rsc.org
The rigid structure of the acenaphthene core is leveraged in the synthesis of advanced polymers. A notable application is the use of bulky acenaphthene-based α-diimine nickel(II) catalysts for the "chain walking" polymerization of ethylene. mdpi.com This process directly yields polyolefin thermoplastic elastomers (TPEs), which combine the processability of plastics with the elasticity of rubber. These materials are highly valuable in industries such as automotive manufacturing and photovoltaics. mdpi.com Additionally, Schiff base complexes derived from acenaphthenequinone have been explored as dyes for polyester-based textiles and other polyfibres, demonstrating the integration of these chromophoric units into polymeric systems. tijer.org
Acenaphthylene and its derivatives are key components in the design of organic semiconductors. rsc.org The extended π-conjugated system of the acenaphthene core facilitates charge transport, making it a desirable component for materials used in various optoelectronic devices. The synthesis of new Schiff base derivatives of acenaphthenequinone and their metal complexes leads to materials with interesting properties. researchgate.netnih.govasianpubs.orgnih.gov For example, the powder X-ray diffraction (XRD) analysis of certain Co(II), Ni(II), and Zn(II) complexes of an acenaphthenequinone-based Schiff base revealed that the compounds have an average crystallite size within the nanoscale, suggesting potential applications in nanomaterials. asianpubs.org
Analytical Chemistry
Derivatives of acenaphthenequinone, including oximes and Schiff bases, have been successfully employed as analytical reagents for the detection and quantification of metal ions. These applications often rely on the formation of distinctively colored or fluorescent complexes upon binding with a target analyte.
The closely related compound, Acenaphthenequinonedioxime, has been established as an effective analytical reagent for the gravimetric determination of nickel(II) ions, with which it forms a stable Ni(C₁₂H₇O₂N₂)₂ precipitate. researchgate.net This reagent allows for the separation and quantification of nickel from various other cations. The same family of compounds has been used to develop sensitive methods for the trace determination of palladium. researchgate.net
Schiff bases derived from the acenaphthene core function as versatile colorimetric chemosensors. mdpi.com These compounds can produce a visible color change in the presence of specific metal ions, enabling their detection with the naked eye. For example, certain Schiff base ligands can selectively detect ions such as Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺. mdpi.com Acenaphthene-imidazole based chemosensors have also been specifically designed for the selective detection of tin and copper ions. researchgate.net The mechanism often involves a ligand-to-metal charge-transfer (LMCT) process upon complexation, which results in a significant shift in the UV-Visible absorption spectrum. mdpi.com
| Analytical Reagent | Target Ion(s) | Method | Reference |
|---|---|---|---|
| Acenaphthenequinonedioxime | Nickel (Ni²⁺) | Gravimetric Analysis | researchgate.net |
| Acenaphthenequinonedioxime | Palladium (Pd²⁺) | Trace Analysis | researchgate.net |
| Schiff Base Colorimetric Sensor | Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺ | UV-Visible Spectrophotometry / Colorimetry | mdpi.com |
| Acenaphthene-Imidazole Chemo-Sensor | Tin (Sn²⁺/Sn⁴⁺), Copper (Cu²⁺) | Selective Detection | researchgate.net |
Development of Chemical Sensors (Non-Biological)
Based on a comprehensive review of the available scientific literature, there is no information regarding the application of this compound in the development of non-biological chemical sensors for metal ion detection.
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways
The development of new and efficient synthetic routes to acenaphthenedione monooxime and its derivatives is a primary area for future research. While traditional methods for the synthesis of oximes are well-established, there is a growing need for more sustainable and atom-economical approaches.
Future research could focus on:
Catalytic Systems: Investigating novel catalytic systems for the direct oximation of acenaphthenequinone (B41937) could lead to higher yields, reduced reaction times, and milder reaction conditions. This includes exploring the use of transition metal catalysts or organocatalysts to facilitate the reaction with hydroxylamine (B1172632) or its derivatives.
Green Synthesis Methodologies: The application of green chemistry principles to the synthesis of acenaphthenedione monooxime is a critical challenge. This involves the use of environmentally benign solvents, such as water or bio-based solvents, and energy-efficient techniques like microwave-assisted synthesis or flow chemistry. dntb.gov.uaekb.eg A significant challenge will be to achieve high selectivity for the monooxime over the dioxime in these systems.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. nih.govmdpi.comnih.goveuropa.eumorressier.com Developing a continuous flow synthesis for acenaphthenedione monooxime would be a significant advancement, particularly for potential industrial applications. The challenge lies in optimizing reaction parameters such as residence time, temperature, and reagent stoichiometry in a flow reactor.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Novel Catalysis | Higher yields, milder conditions, increased selectivity. | Catalyst stability, cost, and recyclability. |
| Green Synthesis | Reduced environmental impact, use of safer reagents. | Achieving high selectivity and yield in green solvents. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of flow parameters for selective mono-oximation. |
Expanding the Scope of Coordination Chemistry
The presence of both a carbonyl and an oxime group in acenaphthenedione monooxime makes it a versatile ligand for the coordination of metal ions. While the coordination chemistry of related ligands like Schiff bases derived from acenaphthenequinone has been explored, the full potential of the monooxime itself as a ligand remains largely untapped.
Future research directions include:
Synthesis of Novel Metal Complexes: A systematic exploration of the coordination of acenaphthenedione monooxime with a wide range of transition metals, lanthanides, and actinides could yield novel complexes with interesting structural and electronic properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the monooxime ligand could be exploited to construct coordination polymers and MOFs. researchgate.netmonash.edumdpi.comnih.gov These materials could exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and catalysis. A key challenge will be to control the dimensionality and topology of the resulting frameworks. nih.govresearchgate.net
Catalytic Applications: Metal complexes of acenaphthenedione monooxime could be investigated as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be tuned by introducing substituents on the acenaphthene (B1664957) ring, which in turn could influence the catalytic activity of the metal center.
Development of Acenaphthenedione, monooxime-based Advanced Materials
The unique photophysical and electronic properties of the acenaphthene core, combined with the reactive handles of the carbonyl and oxime groups, make acenaphthenedione monooxime an attractive building block for advanced materials.
Future research should focus on:
Functional Polymers: Incorporating the acenaphthenedione monooxime moiety into polymer backbones or as pendant groups could lead to the development of functional polymers with tailored properties. ekb.egnih.govindustrialchemicals.gov.auscispace.com These materials could find applications in areas such as organic electronics, sensors, and photoresponsive materials. The challenge will be to develop polymerization methods that are compatible with the functional groups of the monooxime.
Supramolecular Assemblies: The ability of the oxime group to form hydrogen bonds can be utilized to construct well-defined supramolecular architectures. These assemblies could exhibit interesting properties such as liquid crystallinity or gel formation.
Photoactive Materials: The acenaphthene unit is known for its luminescence. Modifying the electronic properties of this core through the introduction of the monooxime functionality and subsequent coordination to metal ions could lead to new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Advanced Mechanistic Studies and Computational Insights
A deeper understanding of the reaction mechanisms involving acenaphthenedione monooxime and the electronic structure of its derivatives is crucial for the rational design of new synthetic methods and functional materials.
Future research in this area should involve:
Mechanistic Investigations: Detailed mechanistic studies of the formation of acenaphthenedione monooxime, its isomerization (E/Z isomers), and its subsequent reactions are needed. This could involve kinetic studies, isotopic labeling experiments, and the identification of reaction intermediates.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the geometric and electronic structures of acenaphthenedione monooxime, its metal complexes, and transition states for its reactions. biointerfaceresearch.comnwo.nl Such studies can help to rationalize experimental observations and to predict the properties of new, yet-to-be-synthesized molecules.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as two-dimensional NMR and time-resolved spectroscopy, can be employed to characterize the structures and dynamics of acenaphthenedione monooxime and its derivatives in detail.
| Research Area | Key Objectives | Methodologies |
| Mechanistic Investigations | Elucidate reaction pathways and identify intermediates. | Kinetic studies, isotopic labeling, spectroscopic analysis. |
| Computational Modeling | Predict structures, properties, and reaction energetics. | Density Functional Theory (DFT), ab initio methods. |
| Spectroscopic Analysis | Detailed structural and dynamic characterization. | 2D NMR, time-resolved spectroscopy, X-ray crystallography. |
Environmental and Green Chemistry Implications of this compound Applications
As with any chemical compound, it is essential to consider the environmental impact and to develop sustainable practices related to the synthesis and application of acenaphthenedione monooxime.
Future research should address:
Biodegradability and Ecotoxicity: Studies on the biodegradation of acenaphthenedione monooxime and its derivatives are necessary to assess their environmental persistence. nih.govelizadeuniversity.edu.ngresearchgate.netscispace.comnih.gov Ecotoxicity studies are also crucial to understand their potential impact on aquatic and terrestrial ecosystems. industrialchemicals.gov.auscispace.comnih.gov
Green Analytical Methods: The development of green analytical methods for the detection and quantification of acenaphthenedione monooxime in environmental and industrial samples is important for monitoring and process control. dntb.gov.uaekb.egscispace.comalliedacademies.orgresearchgate.net This includes minimizing the use of hazardous solvents and reagents in analytical procedures.
Lifecycle Assessment: A comprehensive lifecycle assessment of acenaphthenedione monooxime and its applications would provide a holistic view of its environmental footprint, from synthesis to disposal or recycling. This will help in identifying areas for improvement and in making more sustainable choices in its future development and use.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for acenaphthenedione monooxime, and how do reaction conditions influence yield and purity?
- Methodological Answer : Acenaphthenedione monooxime is typically synthesized via oximation of acenaphthenequinone using hydroxylamine hydrochloride under acidic conditions. Yield optimization requires precise control of pH (e.g., acetic acid buffer), temperature (60–80°C), and stoichiometry . Purity can be assessed via melting point analysis and HPLC. For reproducibility, document reagent purity (e.g., ≥98% hydroxylamine HCl) and solvent drying protocols .
Q. Which spectroscopic techniques are most effective for characterizing acenaphthenedione monooxime’s tautomeric and conformational equilibria?
- Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. H and C NMR can resolve tautomeric forms (e.g., keto-enol equilibria) by tracking shifts in carbonyl and hydroxyl protons . IR confirms oxime formation via N–O and C=N stretching bands (1600–1700 cm). For solid-state analysis, X-ray crystallography provides definitive structural evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
